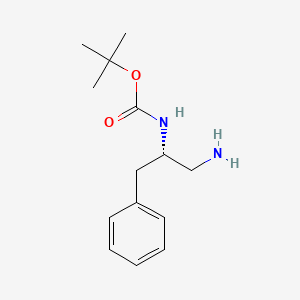

(S)-tert-Butyl (1-amino-3-phenylpropan-2-yl)carbamate

Description

Nomenclature and Classification Systems

(S)-tert-Butyl (1-amino-3-phenylpropan-2-yl)carbamate is systematically named according to IUPAC guidelines as Carbamic acid, N-[(1S)-1-(aminomethyl)-2-phenylethyl]-, 1,1-dimethylethyl ester . Its structure integrates a tert-butoxycarbonyl (Boc) group, a widely used protecting group in organic synthesis. The compound’s CAS registry number, 146552-72-9 , serves as a unique identifier in chemical databases.

Table 1: Synonyms and Identifiers

| Synonym | Identifier Type | Source |

|---|---|---|

| (S)-2-(Boc-amino)-3-phenylpropylamine | Depositor | PubChem |

| MFCD09885896 | MDL Number | PubChem |

| tert-Butyl ((S)-1-amino-3-phenylpropan-2-yl)carbamate | Systematic | PubChem |

The Boc group’s nomenclature follows the tert-butyl ester convention, where the carbamate linkage (-OCONH-) bridges the tert-butyl moiety and the amine-containing backbone. This classification places the compound among protected amine intermediates , critical in peptide synthesis and chiral molecule production.

Molecular Structure and Stereochemical Features

The molecular formula C₁₄H₂₂N₂O₂ defines a chiral center at the second carbon of the propan-2-yl backbone, conferring the (S) -configuration. The Boc group (-OC(O)N(H)C(CH₃)₃) shields the primary amine, while the phenylpropylamine scaffold mirrors structural motifs in bioactive molecules like Rivastigmine.

Table 2: Structural Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 250.34 g/mol | PubChem |

| Stereochemistry | (S)-configuration | PubChem |

| XLogP3 | 2.1 (predicted) | PubChem |

The carbamate bond’s planarity and the tert-butyl group’s steric bulk enhance stability against nucleophilic attack, a hallmark of Boc-protected amines. Computational models confirm the 3D conformation aligns with low-energy staggered configurations, minimizing steric clashes between the phenyl and tert-butyl groups.

Historical Context and Development

First reported in 2006, this compound emerged alongside advances in Boc chemistry, which gained prominence in the 1960s for enabling solid-phase peptide synthesis. The Boc group’s acid-labile nature allowed selective deprotection under mild conditions, revolutionizing the synthesis of complex amines.

Table 3: Historical Timeline

| Year | Milestone | Significance |

|---|---|---|

| 1960s | Introduction of Boc anhydride | Enabled efficient amine protection |

| 2006 | Synthesis of (S)-tert-Butyl derivative | Expanded chiral intermediate libraries |

Modern applications leverage its role in synthesizing enantiopure pharmaceuticals, such as Rivastigmine, a carbamate-based acetylcholinesterase inhibitor.

Relationship to Phenylalanine Derivatives

Structurally, the compound derives from phenylalaninol (phenylalanine reduced to its alcohol form), with the Boc group replacing the hydroxyl oxygen. This modification enhances solubility in organic solvents, a trait shared with N-Boc-L-phenylalanine.

Table 4: Comparison with Phenylalanine Derivatives

| Compound | Structural Feature | Application |

|---|---|---|

| N-Boc-L-phenylalanine | Boc-protected α-amino acid | Peptide synthesis |

| (S)-tert-Butyl derivative | Boc-protected phenylalaninol | Chiral building block |

The phenylpropylamine backbone facilitates interactions with aromatic receptors, making it a precursor in neurologically active agents. Its synthetic versatility underscores its role in generating stereochemically defined intermediates for drug discovery.

Properties

IUPAC Name |

tert-butyl N-[(2S)-1-amino-3-phenylpropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-12(10-15)9-11-7-5-4-6-8-11/h4-8,12H,9-10,15H2,1-3H3,(H,16,17)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHZRJEOMDFKIJM-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40439673 | |

| Record name | (2S)-2-(tert-butoxycarbonylamino)-3-phenylpropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146552-72-9 | |

| Record name | 1,1-Dimethylethyl N-[(1S)-1-(aminomethyl)-2-phenylethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146552-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2-(tert-butoxycarbonylamino)-3-phenylpropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl (1-amino-3-phenylpropan-2-yl)carbamate typically involves the protection of the amino group of (S)-1-amino-3-phenylpropan-2-ol. One common method is the reaction of (S)-1-amino-3-phenylpropan-2-ol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually at room temperature, to yield the desired carbamate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl (1-amino-3-phenylpropan-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbamate to its corresponding amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce amines .

Scientific Research Applications

Synthesis and Mechanism

The synthesis of (S)-tert-Butyl (1-amino-3-phenylpropan-2-yl)carbamate typically involves the nucleophilic attack of the amino group on a carbonyl carbon of di-tert-butyl dicarbonate. This reaction leads to the formation of the carbamate through the following general mechanism:

- Formation of the Carbamate : The amino group attacks the carbonyl carbon, forming a tetrahedral intermediate.

- Dehydration : A water molecule is eliminated, leading to the formation of the carbamate bond.

This method can be scaled for industrial production, utilizing automated reactors to enhance efficiency and yield.

Chiral Auxiliary in Asymmetric Synthesis

This compound serves as a chiral auxiliary in asymmetric synthesis. It enhances the enantioselectivity of reactions, allowing for the production of enantiomerically pure compounds. This property is crucial in drug development where chirality can significantly influence biological activity.

Intermediate for Bioactive Molecules

This compound is utilized as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules. Its ability to act as a ligand enables it to bind to specific enzymes or receptors, modulating their activity and influencing biochemical pathways.

Case Study 1: Antimycobacterial Activity

Research has indicated that derivatives of this compound exhibit potential antimycobacterial activity. The presence of a free amino group at C2 and specific moieties are essential for this activity, making it relevant in the development of new treatments for diseases like tuberculosis.

Case Study 2: Drug Design and Development

In drug design, this compound has been explored for its interaction with target proteins through hydrogen bonding and non-covalent interactions. These interactions are vital for optimizing drug efficacy and minimizing side effects .

Mechanism of Action

The mechanism of action of (S)-tert-Butyl (1-amino-3-phenylpropan-2-yl)carbamate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) Hydroxy vs. Amino Substituents

- (S)-tert-Butyl 1-hydroxy-3-phenylpropan-2-yl carbamate (85) (CAS: Not provided, ): Key Difference: Replaces the amino group with a hydroxyl group. Impact: The hydroxyl group enhances hydrogen-bonding capacity, increasing solubility in polar solvents. However, it reduces nucleophilicity compared to the amino group in the target compound, limiting its utility in coupling reactions .

- (S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate (CAS: 155836-47-8): Key Difference: Features a diphenylpropanol backbone. Impact: Bulkier structure reduces solubility but improves crystallinity, as evidenced by X-ray diffraction studies using SHELX .

(b) Fluorinated Derivatives

Stereochemical Variations

- (R)-tert-Butyl (2-amino-3-phenylpropyl)carbamate (CAS: 400652-57-5): Key Difference: R-configuration at the chiral center. Impact: Enantiomeric pairs (S vs. R) exhibit distinct biological activities. For example, the S-enantiomer shows higher binding affinity to serotonin receptors in preclinical models .

Positional Isomerism

- (S)-tert-Butyl (2-amino-2-phenylethyl)carbamate (CAS: 943322-87-0): Key Difference: Amino group at the β-position (ethyl chain) vs. γ-position (propan-2-yl) in the target compound. Impact: Altered steric hindrance affects reactivity in peptide coupling. The γ-amino derivative (target) shows slower reaction kinetics in DCC-mediated couplings .

Physicochemical and Spectroscopic Properties

Table 1: Comparative Data

Biological Activity

(S)-tert-Butyl (1-amino-3-phenylpropan-2-yl)carbamate is a chiral compound that has garnered attention in both synthetic organic chemistry and biological research due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H22N2O2, with a molecular weight of 250.34 g/mol. The structure includes a tert-butyl group, an amino group, and a phenyl group, contributing to its chirality and making it a versatile intermediate for various bioactive molecules .

Biological Activity

This compound has been studied for its potential biological activities, particularly in the context of drug design and enzyme interactions.

The compound acts as a ligand that can bind to specific enzymes or receptors, modulating their activity through non-covalent interactions such as hydrogen bonding. This interaction can influence various biochemical pathways, making it relevant in drug development .

1. Chiral Auxiliary in Asymmetric Synthesis

This compound serves as a chiral auxiliary in asymmetric synthesis, enhancing the enantioselectivity of reactions. This property is crucial for the synthesis of pharmaceuticals where chirality plays a vital role in efficacy and safety .

2. Antimicrobial Activity

Research indicates that compounds derived from (S)-tert-butyl carbamates exhibit antimicrobial properties. For instance, studies have shown that related compounds demonstrate selective activity against pathogens such as Chlamydia and Neisseria meningitidis, suggesting potential therapeutic applications .

Study on Antimycobacterial Activity

A study highlighted the importance of the free amino group at C2 and specific moieties for antimycobacterial activity. The findings suggest that modifications to the (S)-tert-butyl framework could enhance its efficacy against mycobacterial infections .

Antibacterial Properties

In another investigation, derivatives of (S)-tert-butyl carbamate were synthesized and tested for antibacterial activity against strains like H. influenzae. The results indicated moderate activity, supporting further exploration of this compound's derivatives for antibiotic development .

Table 1: Summary of Biological Activities

Q & A

Q. What are common synthetic routes for preparing (S)-tert-Butyl (1-amino-3-phenylpropan-2-yl)carbamate?

Methodological Answer: The compound is typically synthesized via asymmetric Mannich reactions or carbamate coupling strategies . A validated procedure involves:

- Step 1: Condensation of tert-butyl carbamate with a chiral β-amino carbonyl intermediate under anhydrous conditions (e.g., THF as solvent).

- Step 2: Catalytic asymmetric induction using organocatalysts (e.g., proline derivatives) to achieve high enantiomeric excess (ee).

- Step 3: Purification via silica gel column chromatography (hexane/ethyl acetate gradient) to isolate the product .

Alternative routes employ EDCI/HOBt-mediated coupling of tert-butyl carbamate with pre-functionalized amines, followed by chiral resolution if required .

Q. How can the stereochemistry of this compound be confirmed?

Methodological Answer:

- X-ray crystallography : Single-crystal analysis using programs like SHELXL (from the SHELX suite) provides unambiguous stereochemical assignment .

- Chiral HPLC : Use chiral stationary phases (e.g., Chiralpak AD-H) with UV detection to separate enantiomers and verify ee.

- NMR with chiral shift reagents : Europium-based reagents induce splitting in NMR signals for diastereomeric differentiation .

Q. What safety precautions are essential when handling this compound?

Methodological Answer:

Q. Which characterization techniques are critical for quality assessment?

Methodological Answer:

- NMR spectroscopy : , , and DEPT-135 for structural confirmation.

- Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular weight.

- Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be optimized during synthesis?

Methodological Answer:

- Catalyst screening : Test chiral Brønsted acids (e.g., BINOL-phosphates) or transition-metal complexes (e.g., Ru-BINAP) for asymmetric induction.

- Reaction parameter optimization : Adjust temperature (−20°C to 40°C), solvent polarity (toluene vs. DCM), and catalyst loading (1–10 mol%).

- Real-time monitoring : Use inline FTIR or chiral HPLC to track ee during reaction progression .

Q. How to resolve discrepancies in NMR data for batch-to-batch variations?

Methodological Answer:

Q. What strategies improve yield in large-scale synthesis?

Methodological Answer:

- Stoichiometric adjustments : Optimize molar ratios of carbamate to amine (1:1.2–1.5).

- Alternative protecting groups : Compare Boc with Fmoc for stability during coupling steps.

- Flow chemistry : Continuous flow reactors enhance mixing and reduce side reactions .

Q. How does the compound behave under varying pH and temperature conditions?

Methodological Answer:

Q. What role does this compound play in multicomponent reactions (MCRs)?

Methodological Answer:

Q. How to troubleshoot low reactivity in coupling reactions?

Methodological Answer:

- Activation methods : Substitute EDCI/HOBt with TBTU or HATU for improved coupling efficiency.

- Microwave-assisted synthesis : Apply controlled heating (80–100°C) to accelerate reaction kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.